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Compound of Interest

Compound Name: 2-Morpholinophenol

CAS No.: 41536-44-1

Cat. No.: B1351176 Get Quote

Executive Summary
The 2-morpholinophenol scaffold represents a unique chemical space in medicinal chemistry,

distinct from its widely utilized para-isomer (4-morpholinophenol) and non-cyclic analogs (e.g.,

2-piperidinophenol). While the morpholine moiety is a privileged structure known to optimize

solubility and metabolic stability, its placement at the ortho position (2-position) relative to the

phenolic hydroxyl group introduces a critical intramolecular hydrogen bond (IMHB).

This guide provides a rigorous technical comparison of 2-morpholinophenol analogs against

standard alternatives. It details self-validating experimental protocols to assess how this

specific structural feature influences Absorption, Distribution, Metabolism, and Excretion

(ADME), specifically focusing on the trade-off between membrane permeability and solubility.

Physicochemical Profiling: The "Ortho-Effect"
The defining feature of 2-morpholinophenol analogs is the formation of a stable 6-membered

pseudo-ring via an intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and

the morpholine nitrogen.

Comparative Performance: 2- vs. 4-Morpholinophenol
The following table summarizes the expected physicochemical shifts caused by the positional

isomerism.
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Property
2-
Morpholinophenol
(Ortho)

4-
Morpholinophenol
(Para)

Mechanistic
Rationale

LogP (Lipophilicity) Higher (+0.3 to +0.5) Lower

IMHB "hides" the

polar donor/acceptor

pair, increasing

apparent lipophilicity.

Aqueous Solubility Lower Higher

The "hidden" polarity

reduces hydration

energy; higher crystal

lattice energy due to

compact packing.

pKa (Conj. Acid) Lower (~6.5 - 7.5) Higher (~8.5)

IMHB stabilizes the

free base form,

making protonation of

the nitrogen less

energetically

favorable.

Membrane

Permeability
Enhanced Moderate

Reduced desolvation

penalty allows faster

passive diffusion.

Experimental Protocol: High-Throughput Solubility & LogD
Objective: Determine the thermodynamic solubility and lipophilicity shift.

Preparation: Prepare 10 mM DMSO stocks of 2-morpholinophenol analogs and 4-

morpholinophenol controls.

Solubility Assay:

Spike compounds into pH 7.4 phosphate buffer (1% DMSO final).

Incubate for 24 hours at 25°C with shaking.
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Filter using a 0.45 µm PVDF filter plate.

Quantification: HPLC-UV/Vis (254 nm). Calculate concentration against a standard curve.

LogD Shake-Flask (Miniaturized):

Mix 1-octanol and pH 7.4 buffer (saturated with each other).

Add compound, vortex for 1 hour, centrifuge at 3000g.

Analyze both phases.

Validation Criterion: Mass balance must be >90% (Sum of mass in Octanol + Buffer).

Permeability Profiling (PAMPA & Caco-2)
The 2-morpholinophenol analogs often exhibit "molecular chameleonicity"—behaving

lipophilic in membranes and polar in cytosol. This section details how to validate this

permeability advantage.

Mechanism Visualization
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Caption: Impact of Intramolecular Hydrogen Bonding (IMHB) on passive membrane diffusion.

The 2-isomer (Ortho) shields polarity, reducing the energetic cost of entering the lipid bilayer.
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Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)
Why: To isolate passive diffusion from transporter effects.

Donor Plate: Add 300 µL of compound (10 µM) in pH 7.4 buffer.

Acceptor Plate: Add 200 µL of pH 7.4 buffer.

Membrane: Pre-coat PVDF filter with 1% lecithin/dodecane mixture.

Incubation: 16 hours at room temperature in a humidity chamber (to prevent evaporation).

Analysis: LC-MS/MS quantification of Donor (t=0, t=16) and Acceptor (t=16).

Calculation:

Self-Validation:

Low Permeability Control: Furosemide (

cm/s).

High Permeability Control: Propranolol (

cm/s).

If controls fail, the lipid coating integrity is compromised.

Metabolic Stability: Microsomal Clearance
Phenols are notorious metabolic "hot spots" for Phase II conjugation (Glucuronidation via

UGTs). However, 2-morpholinophenol analogs often display superior stability compared to

simple phenols.

Metabolic Rationale[1][2]
Steric Shielding: The bulky morpholine ring at the ortho position sterically hinders UGT

enzymes from accessing the phenolic hydroxyl.
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Electronic Deactivation: The IMHB reduces the nucleophilicity of the phenolic oxygen, further

slowing down conjugation rates.

Comparative Stability Data (Human Liver Microsomes)

Compound Class
Phase I (CYP)
Stability

Phase II (UGT)
Stability

Primary Metabolite

2-Morpholinophenol High Moderate-High
Morpholine ring

opening / N-oxidation

4-Morpholinophenol Moderate Low
O-Glucuronide (Rapid

Clearance)

Phenol

(Unsubstituted)
Low Low

O-Sulfate / O-

Glucuronide

Protocol: Phase I & II Stability Assay
Objective: Differentiate between oxidative (CYP) and conjugative (UGT) clearance.

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

Reaction Mix (Phase I): NADPH regenerating system + MgCl2.

Reaction Mix (Phase II): UDPGA (Cofactor for UGTs) + Alamethicin (pore-forming agent to

access luminal UGTs).

Procedure:

Pre-incubate HLM + Compound (1 µM) for 5 min at 37°C.

Initiate with Cofactor (NADPH or UDPGA).

Sample at t = 0, 5, 15, 30, 60 min.

Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Data Processing: Plot
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vs. time. Slope =

.

Self-Validation:

Phase II Positive Control: 4-Methylumbelliferone (Rapid glucuronidation). If

min, UGT activity is compromised.

Safety Profiling: CYP Inhibition
Morpholine-containing compounds can occasionally act as time-dependent inhibitors (TDI) of

CYP3A4 due to the formation of reactive iminium intermediates or N-oxides.

Workflow Diagram
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Caption: Decision tree for evaluating Cytochrome P450 inhibition potential. Special attention is

required for CYP3A4 and CYP2D6 for basic amine-containing analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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